molecular formula C13H19NO3 B11870396 Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate CAS No. 1183295-64-8

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate

Cat. No.: B11870396
CAS No.: 1183295-64-8
M. Wt: 237.29 g/mol
InChI Key: MMOWAEFBDSUUAD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate is a chemical compound with the molecular formula C13H19NO3 It is known for its unique structure, which includes an amino group and an isopropoxyphenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate typically involves the reaction of 4-isopropoxybenzaldehyde with methylamine and a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate can be compared with other similar compounds, such as:

    Methyl 2-amino-2-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an isopropoxy group.

    Methyl 2-amino-2-(4-ethoxyphenyl)propanoate: Similar structure but with an ethoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1183295-64-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate

InChI

InChI=1S/C13H19NO3/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4/h5-9H,14H2,1-4H3

InChI Key

MMOWAEFBDSUUAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N

Origin of Product

United States

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